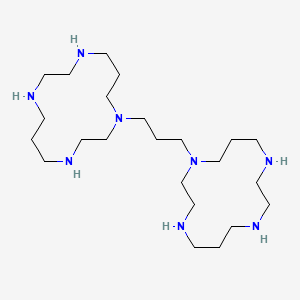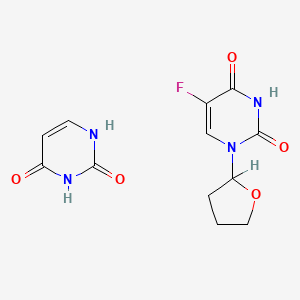
Tegafur-Uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tégafur-uracile est un composé antitumoral qui combine le tégafur (1-(2-tétrahydrofuryl)-5-fluorouracile) et l'uracile dans un rapport molaire de 1:4 . Il a été développé comme thérapie anticancéreuse par Taiho Pharmaceutical Co Ltd . Cette combinaison est principalement utilisée dans le traitement de divers cancers, notamment le cancer colorectal .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le tégafur est synthétisé à partir du 5-fluorouracile (5-FU) par une série de réactions chimiques. Le processus implique la conversion du 5-FU en son dérivé tétrahydrofuryle . L'uracile est une base pyrimidique naturelle qui peut être synthétisée par diverses méthodes, notamment la réaction de Biginelli .
Méthodes de production industrielle
La production industrielle du tégafur-uracile implique la combinaison du tégafur et de l'uracile dans un rapport molaire spécifique. Le processus assure la stabilité et la biodisponibilité du composé . Les méthodes de production sont conçues pour maintenir une grande pureté et une cohérence dans le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le tégafur-uracile subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le tégafur peut être oxydé pour former le 5-FU, qui est l'agent anticancéreux actif.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du tégafur, modifiant ainsi son activité.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de tégafur, conduisant à différents dérivés.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants utilisés incluent le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Principaux produits
Le principal produit formé par l'oxydation du tégafur est le 5-FU, qui est l'agent anticancéreux actif . D'autres dérivés peuvent être formés par des réactions de substitution, en fonction des réactifs et des conditions utilisés .
Applications de la recherche scientifique
Le tégafur-uracile a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des pyrimidines fluorées.
Biologie : Investigated pour ses effets sur les processus cellulaires et la synthèse de l'ADN.
Industrie : Employé dans le développement de nouveaux médicaments et formulations anticancéreux.
Mécanisme d'action
Le tégafur est un prodrug qui est converti en 5-FU dans le foie par l'action des enzymes du cytochrome P450 . Le 5-FU inhibe la thymidylate synthétase, une enzyme impliquée dans la synthèse de l'ADN, ce qui entraîne une diminution de la synthèse de la thymidine et une perturbation de la réplication de l'ADN . L'uracile améliore la biodisponibilité du 5-FU en inhibant sa dégradation par la dihydropyrimidine déshydrogénase .
Applications De Recherche Scientifique
Tegafur-uracil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of fluorinated pyrimidines.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Widely used in the treatment of various cancers, including colorectal, breast, and lung cancers.
Industry: Employed in the development of new anti-cancer drugs and formulations.
Mécanisme D'action
Tegafur is a prodrug that is converted to 5-FU in the liver by the action of cytochrome P450 enzymes . 5-FU inhibits thymidylate synthase, an enzyme involved in DNA synthesis, leading to decreased thymidine synthesis and disrupted DNA replication . Uracil enhances the bioavailability of 5-FU by inhibiting its degradation by dihydropyrimidine dehydrogenase .
Comparaison Avec Des Composés Similaires
Composés similaires
Capécitabine : Un autre prodrug du 5-FU, utilisé dans le traitement du cancer colorectal et du cancer du sein.
Fluorouracile : La forme active du tégafur, utilisée directement dans le traitement du cancer.
Unicité
Le tégafur-uracile est unique dans sa combinaison de tégafur et d'uracile, ce qui améliore la biodisponibilité et l'efficacité du 5-FU tout en réduisant sa toxicité . Cette combinaison permet une administration orale et une meilleure observance du patient par rapport au 5-FU intraveineux .
Propriétés
| The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil. These findings have convened with results that suggested that the degradation of 5-fluorouracil can be depressed by the addition of uracil. Uracil competitively inhibits the catabolic action of dihydropyrimidine dehydrogenase. This combined activity allows a significant increase in blood and tissue 5-fluorouracil levels by inhibiting its first-pass hepatic metabolism. The active metabolites of tegafur inhibit the enzyme thymidylate synthase (5-fluoro-deoxyuridine-monophosphate) and intercalate into RNA (5-fluorouridine-triphosphate). | |
Numéro CAS |
74578-38-4 |
Formule moléculaire |
C12H13FN4O5 |
Poids moléculaire |
312.25 g/mol |
Nom IUPAC |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8) |
Clé InChI |
DHMYGZIEILLVNR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
SMILES canonique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
| 74578-38-4 | |
Synonymes |
ORZEL drug UFT(R) drug UFTR drug |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


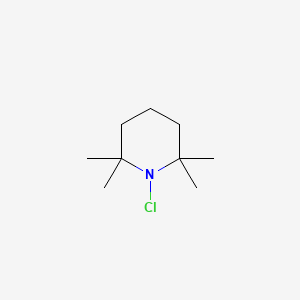
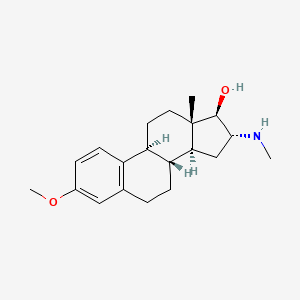

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)
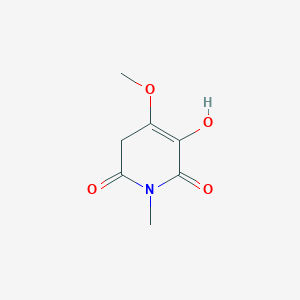

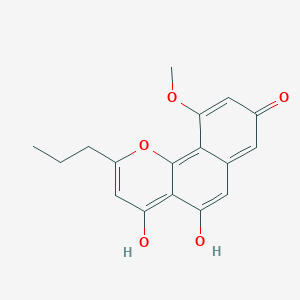
![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)
